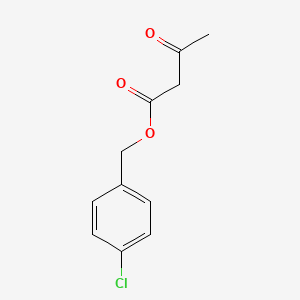
(4-Chlorophenyl)methyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl 3-oxobutanoate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of butanoic acid and features a chlorophenyl group attached to a methyl 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl 3-oxobutanoate typically involves the esterification of 4-chlorobenzyl alcohol with 3-oxobutanoic acid. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is carried out under reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorophenyl group in this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl 3-oxobutanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for various organic syntheses.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the 3-oxobutanoate moiety facilitates its participation in enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Bromophenyl)methyl 3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)methyl 3-oxobutanoate: Features a methyl group instead of a chlorine atom.
(4-Nitrophenyl)methyl 3-oxobutanoate: Contains a nitro group in place of the chlorine atom.
Uniqueness: (4-Chlorophenyl)methyl 3-oxobutanoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or inhibition of specific molecular targets is desired. The chlorine atom also influences the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
53779-68-3 |
|---|---|
Formule moléculaire |
C11H11ClO3 |
Poids moléculaire |
226.65 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
Clé InChI |
AAEIYCKYVQEKRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
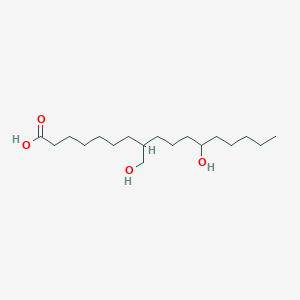
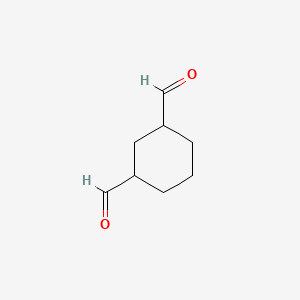
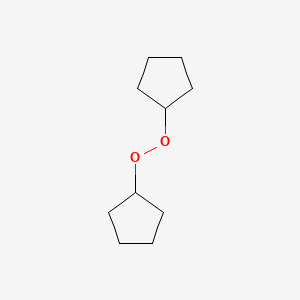
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)


![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

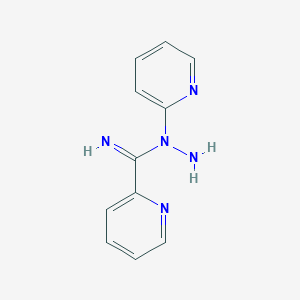
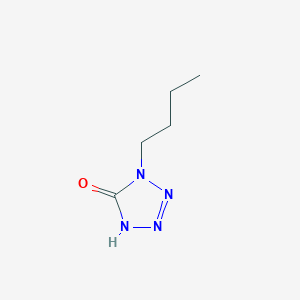
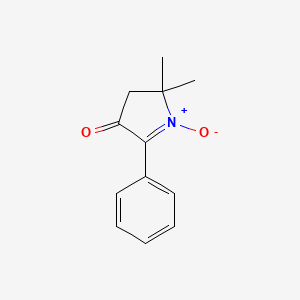
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
